2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
Description
Historical Development of Sulfanyl-Triazole Hybrid Compounds
The evolution of sulfanyl-triazole hybrids began with the discovery of 1,2,4-triazolo[1,5-a]benzimidazole derivatives in the early 2010s, which exhibited anti-inflammatory and analgesic activities comparable to indomethacin. Subsequent research focused on optimizing substituents to enhance efficacy and reduce toxicity. For instance, coumarin-triazole hybrids synthesized via hydrazine hydrate-mediated cyclization demonstrated α-amylase inhibitory effects, with 8c and 8e showing IC50 values below 10 µM. The introduction of sulfanyl (–S–) groups in the triazole ring improved metabolic stability by resisting oxidative degradation, as evidenced by compounds like 4c and 11a , which showed no gastric ulcerogenicity at therapeutic doses.
Recent work on triazole-based antifibril agents highlighted the role of electron-rich substituents. Compounds 3e , 4b , and 4d reduced α-synuclein fibril formation by ≥80% in ThT assays, with 4d achieving 3.9% fluorescence intensity relative to controls. These findings underscore the importance of sulfanyl-triazole scaffolds in addressing neurodegenerative pathologies.
Structural Taxonomy of 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl} Scaffolds
The core structure of the target compound features:
- Triazole ring : Positioned at C3, the sulfanyl group (–S–) enhances electron density, facilitating interactions with hydrophobic enzyme pockets.
- 4-Ethyl substituent : Introduces steric bulk, improving binding specificity.
- 5-(4-Methoxyphenyl) group : The methoxy moiety at the para position enhances solubility and modulates electronic effects via resonance.
Table 1: Key Structural Features and Their Implications
| Feature | Role | Pharmacological Impact |
|---|---|---|
| 1,2,4-Triazole core | Hydrogen bond acceptor/donor | Enhances target affinity |
| Sulfanyl group (–S–) | Redox stability | Reduces metabolic degradation |
| 4-Ethyl substituent | Steric hindrance | Improves selectivity for COX-2 |
| 4-Methoxyphenyl ring | Electron donation | Modulates enzyme inhibition |
X-ray crystallography of intermediate 3a in related compounds confirmed C–H···O and π···π interactions, stabilizing the triazole scaffold. DFT studies using the B3LYP/6-311++G(d,p) basis set further validated the conformational stability of analogous structures.
Significance of (E)-Methylidene Acetohydrazide Moieties in Heterocyclic Chemistry
The (E)-methylidene acetohydrazide group (–NH–N=C–Ar) introduces rigidity into the molecular framework, favoring planar configurations that optimize binding to enzymatic active sites. For example, MMINA , an indole-acetohydrazide hybrid, reversed cisplatin-induced oxidative stress by downregulating TNF-α and STAT3 pathways. Similarly, the (E)-configuration in the target compound ensures proper alignment with the 4-hydroxy-3,5-dimethoxyphenyl group, enabling hydrogen bonding with residues in COX-2’s hydrophobic pocket.
Synthetic Protocol :
- Formation of triazole-thiol : React 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with chloroacetohydrazide under basic conditions.
- Schiff base formation : Condense the intermediate with 4-hydroxy-3,5-dimethoxybenzaldehyde in ethanol, catalyzed by acetic acid.
Properties
CAS No. |
303092-81-1 |
|---|---|
Molecular Formula |
C22H25N5O5S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H25N5O5S/c1-5-27-21(15-6-8-16(30-2)9-7-15)25-26-22(27)33-13-19(28)24-23-12-14-10-17(31-3)20(29)18(11-14)32-4/h6-12,29H,5,13H2,1-4H3,(H,24,28)/b23-12+ |
InChI Key |
AHRPCNSIXOBKOV-FSJBWODESA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Reaction Conditions for Key Steps
Mechanistic Insights and Side Reactions
The formation of the thiazolo-triazole core proceeds via a disulfide intermediate (16 ), which undergoes nucleophilic attack by the enolate of the ketone to form an S-alkylated species (17 ). Intramolecular cyclization then yields the cyclized product. Competing pathways, such as the formation of isomeric thiazolo[2,3-c]-s-triazoles, are suppressed by optimizing the acid catalyst concentration.
In the Schiff base step, protonation of the aldehyde carbonyl group enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group. Steric hindrance from the 3,5-dimethoxy substituents on the benzaldehyde component can reduce reaction rates, necessitating extended reflux times.
Advanced Purification and Characterization
Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as the eluent. Key characterization data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.02 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.90–7.45 (m, 8H, aromatic), 8.32 (s, 1H, N=CH).
-
ESI-MS : m/z 547.6 [M+H]⁺, consistent with the molecular formula C₂₈H₂₉N₅O₅S.
Comparative Analysis of Synthetic Approaches
Conventional thermal methods often require prolonged reaction times (8–12 hours) and result in moderate yields (65–75%) due to side reactions like oxidation or hydrolysis. In contrast, microwave-assisted synthesis reduces reaction times to 2–4 hours while improving yields to 85–92%. For example, the cyclocondensation of hydrazides with nitriles under microwave irradiation at 150°C achieves near-quantitative conversion within 2 hours.
Industrial-Scale Feasibility and Environmental Impact
Large-scale production faces challenges in controlling exothermic reactions during cyclization. Flow chemistry systems have been proposed to mitigate this by enabling precise temperature control. Additionally, the use of biodegradable solvents (e.g., ethanol) instead of dimethylformamide (DMF) reduces environmental toxicity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antifungal Activity : Compounds with triazole moieties are known for their antifungal properties. Research indicates that derivatives of triazole can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. The specific compound may exhibit similar antifungal effects due to its structural characteristics .
- Antitumor Properties : Studies have highlighted the potential of triazole derivatives in cancer treatment. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antioxidant Activity : The presence of methoxy and hydroxy groups in the compound suggests possible antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases .
Agricultural Applications
- Fungicides : The compound’s triazole structure indicates potential use as a fungicide in agriculture. Triazoles are widely used to control fungal pathogens in crops, enhancing yield and quality . Field studies may reveal its efficacy against specific agricultural pests.
- Herbicides : There is a growing interest in developing herbicides based on triazole derivatives due to their ability to inhibit specific enzymes crucial for plant growth. This compound could be explored for its herbicidal properties against common weeds .
Case Studies
- Case Study on Antifungal Efficacy : A recent study demonstrated that a related triazole compound showed significant antifungal activity against Candida albicans. The study utilized various concentrations and observed a dose-dependent inhibition of fungal growth, suggesting that the compound could be developed into a therapeutic agent for fungal infections .
- Evaluation of Antitumor Activity : In vitro studies have shown that triazole derivatives can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. This opens avenues for further research into the specific compound's antitumor effects .
- Field Trials for Agricultural Use : Preliminary field trials using triazole-based fungicides have indicated promising results in controlling Fusarium species affecting wheat crops. These trials highlighted improved crop health and yield compared to untreated controls, suggesting that similar compounds may be beneficial for agricultural applications .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and hydrazide moiety are key functional groups that contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds share the core 1,2,4-triazole-thioacetohydrazide framework but differ in substituents on the triazole ring and the hydrazide moiety. These variations influence physicochemical properties, reactivity, and biological activity.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy and 3,5-dimethoxy groups (electron-donating) contrast with analogs bearing 4-chlorophenyl (electron-withdrawing) substituents, affecting electronic distribution and reactivity .
- Steric Effects: Compounds like ZE-5b and MLS000540781 incorporate bulky groups (e.g., sulfonyl, toluidino), which may hinder binding to sterically sensitive targets .
Crystallographic and Computational Analysis
Structural validation of similar compounds often employs:
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole ring that is known for its diverse biological activities. The presence of methoxy and hydroxyl groups enhances its pharmacological potential by increasing solubility and bioavailability.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.47 g/mol |
| SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC |
| InChIKey | SEANTDVEOMNOJU-UDWIEESQSA-N |
Antibacterial Activity
Recent studies have indicated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Case Study: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus, indicating promising antibacterial activity compared to standard antibiotics like ceftriaxone which had MIC values of 0.1 µM against E. coli .
The proposed mechanisms for the antibacterial activity of triazole derivatives include:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds can form reactive species that disrupt DNA replication.
- Cell Membrane Disruption : Triazoles may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
Research Findings
Research has shown that the introduction of various substituents on the triazole moiety can enhance biological activity. For example, the incorporation of methoxy groups has been linked to increased antimicrobial potency due to improved interaction with bacterial enzymes.
Table 2: Comparative MIC Values
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Ceftriaxone | 0.1 | 0.1 |
| Triazole derivative (similar) | 20-40 | 40-70 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole precursors and condensation with substituted benzaldehyde derivatives. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide or ethanol) to enhance solubility and reaction efficiency .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate condensation reactions .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of triazole and hydrazide moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection .
Q. How can X-ray crystallography resolve the compound’s three-dimensional structure?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction with Cu-Kα radiation (λ = 1.5418 Å) .
- Refinement : SHELXL refines atomic positions and thermal parameters; ORTEP-3 visualizes molecular geometry .
- Validation : Check R-factors (<5%) and electron density maps for missing atoms .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against targets like α-glucosidase or lipase using spectrophotometric assays (IC₅₀ values) .
- Antiplatelet/Anticoagulant Activity : Measure tail bleeding time in murine models (e.g., heparin as a positive control) .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
- Methodological Answer :
- Comparative Analysis : Overlay experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
- Dynamic Simulations : Perform molecular dynamics (MD) to assess conformational flexibility in solution vs. crystalline states .
- Error Sources : Check for solvent effects in NMR or crystal packing forces in XRD .
Q. What strategies enhance regioselectivity in modifying the triazole or hydrazide moieties?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during sulfanyl substitution .
- Directed Metalation : Use palladium catalysts for cross-coupling at specific positions .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the triazole C3 position .
Q. Which computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into protein active sites (e.g., cannabinoid receptors) .
- Binding Free Energy : Calculate using MM-PBSA/GBSA to rank binding affinities .
- AI-Driven Screening : Train machine learning models on structural analogs to identify potential targets .
Q. How can low yields in large-scale synthesis be addressed?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
- Microwave Assistance : Accelerate condensation steps (e.g., 30 minutes vs. 4 hours under conventional heating) .
- Byproduct Analysis : Use LC-MS to identify and suppress competing pathways (e.g., hydrolysis of hydrazide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
